1-Propionyl-4-piperidinecarboxylic acid
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Overview
Description
1-Propionyl-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C9H15NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a propionyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propionyl-4-piperidinecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-piperidinecarboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Propionyl-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The propionyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Carboxylates.
Reduction: Alcohol derivatives.
Substitution: Various acylated piperidinecarboxylic acids.
Scientific Research Applications
1-Propionyl-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-propionyl-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Acetyl-4-piperidinecarboxylic acid
- 1-Phenyl-4-piperidinecarboxylic acid
- 1-Cyclopentyl-4-piperidinecarboxylic acid
Comparison: 1-Propionyl-4-piperidinecarboxylic acid is unique due to its specific propionyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other derivatives may not be as effective.
Properties
IUPAC Name |
1-propanoylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUKLCQSTIHHLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350649 |
Source
|
Record name | 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117705-17-6 |
Source
|
Record name | 1-PROPIONYL-4-PIPERIDINECARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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